molecular formula C19H18FN3O2S B2614630 N-[(4-fluorophenyl)methyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851132-49-5

N-[(4-fluorophenyl)methyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2614630
CAS No.: 851132-49-5
M. Wt: 371.43
InChI Key: FSGHLCXVABUKAU-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a fluorophenylmethyl group and a 3-methoxyphenyl-substituted imidazole ring. Its structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-17-4-2-3-16(11-17)23-10-9-21-19(23)26-13-18(24)22-12-14-5-7-15(20)8-6-14/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGHLCXVABUKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations efficiently .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby reducing cellular damage and inflammation .

Comparison with Similar Compounds

Structural Analog 1: 2-{[1-(4-Fluorophenyl)-1H-Imidazol-2-yl]sulfanyl}-N-(1-Naphthyl)acetamide

  • Core Structure : Shares the sulfanyl acetamide backbone and a fluorophenyl-substituted imidazole.
  • Key Differences : The naphthyl group replaces the 4-fluorobenzyl and 3-methoxyphenyl moieties.
  • Implications :
    • The naphthyl group may enhance aromatic stacking interactions but reduce solubility compared to the smaller fluorophenylmethyl group.
    • The absence of a methoxy group in the imidazole ring could alter electronic properties and binding affinity.

Structural Analog 2: N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}acetamide Dihydrate

  • Core Structure : Contains a fluorophenyl-imidazole system and acetamide group.
  • Key Differences :
    • A pyridyl group and methylsulfinyl substituent are present instead of the methoxyphenyl and sulfanyl groups.
    • The sulfinyl group introduces chirality, which may affect pharmacokinetics (e.g., enantiomer-specific activity) .

Structural Analog 3: N-[1-(2-Chlorophenyl)-2-{1-Methyl-5-Nitro-4-[(Phenylsulfonyl)Methyl]-1H-Imidazol-2-yl}Ethyl] Acetamide

  • Core Structure : Features a 5-nitroimidazole scaffold with a sulfonylmethyl group.
  • Key Differences :
    • The nitro group at position 5 enhances antimicrobial and antiparasitic activity (e.g., against Clostridioides difficile) but is absent in the target compound .
    • A chlorophenyl group replaces the fluorophenylmethyl moiety.
  • Synthesis : Generated via TDAE-mediated carbon-chlorine bond activation, yielding moderate (47%) to high (67%) efficiencies depending on substituents .

Table 1: Structural and Functional Comparisons

Compound Substituents (Imidazole) Key Functional Groups Reported Activity/Properties
Target Compound 3-Methoxyphenyl, 4-Fluorophenylmethyl Sulfanyl, Acetamide Not reported (inferred lipophilicity)
2-{[1-(4-FP)-Imidazol-2-yl]Sulfanyl}-N-(1-Naphthyl)Acetamide 4-Fluorophenyl Naphthyl, Acetamide Unknown (structural analog)
N-{4-[4-FP-1-Me-2-SO-Me-Imidazol-5-yl]-Pyridyl}Acetamide 4-Fluorophenyl, Methylsulfinyl Sulfinyl, Pyridyl Potential enantiomer-specific activity
N-[1-(2-ClP)-Et-{5-NO2-Imidazol-2-yl}]Acetamide 5-Nitro, Phenylsulfonylmethyl Nitro, Sulfonyl Anti-C. difficile, antiparasitic

Discussion of Key Findings

  • Substituent Effects :
    • Fluorine vs. Chlorine : Fluorine’s electronegativity may improve metabolic stability compared to chlorine .
    • Methoxy vs. Nitro : The 3-methoxyphenyl group in the target compound likely reduces oxidative stress (compared to nitro derivatives) but may limit antimicrobial potency .
  • Synthetic Accessibility : TDAE strategies (used in analogs) enable selective C-X bond activation, but yields depend on steric and electronic factors .
  • Biological Implications : Sulfonyl and nitro groups enhance antimicrobial activity, while sulfanyl and methoxy groups may prioritize solubility and safety .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18FN3OS
  • Molecular Weight : 345.42 g/mol
  • CAS Number : Not widely reported in databases.

Research indicates that the compound acts primarily through modulation of G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. The interactions with GPCRs can lead to downstream effects such as modulation of intracellular signaling pathways, influencing processes like inflammation and cell proliferation .

Anticancer Activity

A study assessed the anticancer properties of related imidazole derivatives, suggesting that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through its impact on the p38 MAPK pathway. Inhibition of this pathway can reduce the release of pro-inflammatory cytokines such as TNF-alpha, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer effectsDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study 2Investigate anti-inflammatory activityShowed reduced TNF-alpha levels in vitro, indicating potential for therapeutic use in inflammatory disorders.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Target Interactions : GPCRs, p38 MAPK.
  • Bioavailability : Not extensively studied; however, related compounds suggest moderate to high bioavailability.
  • Toxicity : Preliminary studies indicate a favorable safety profile, although comprehensive toxicological data are lacking.

Q & A

Basic: What are the standard synthetic routes for this compound, and what key reaction parameters must be controlled?

Answer:
The synthesis typically involves multi-step reactions:

  • Imidazole ring formation via cyclization of precursors under acidic/basic conditions.
  • Sulfanyl linkage introduction by reacting imidazole derivatives with thiols (e.g., using potassium carbonate as a base).
  • Acetamide coupling via nucleophilic substitution or coupling agents like EDCI/HOBt.
    Critical parameters include temperature (60–80°C for cyclization), solvent polarity (DMF or THF for solubility), and reaction time (8–12 hours for sulfanyl bond formation). Excess reagents and inert atmospheres mitigate side reactions .

Advanced: How can researchers address discrepancies in biological activity data across assay conditions?

Answer:
Discrepancies often arise from variations in:

  • Cellular models (e.g., immortalized vs. primary cells).
  • Assay pH (affecting compound ionization and membrane permeability).
  • Control normalization methods (e.g., MTT vs. ATP-based viability assays).
    To resolve contradictions, use standardized protocols (e.g., CLSI guidelines) and validate findings with orthogonal assays (e.g., Western blotting alongside ELISA). Include positive controls and report detailed experimental conditions (e.g., serum concentration, incubation time) .

Basic: What spectroscopic and chromatographic methods confirm structural integrity?

Answer:

  • NMR (¹H/¹³C): Confirm regiochemistry of the imidazole ring and sulfanyl linkage (δ 3.8–4.2 ppm for SCH₂).
  • HPLC-MS: Monitor purity (>95%) and detect impurities (e.g., unreacted thiol precursors).
  • IR Spectroscopy: Validate amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹).
    Cross-validation with elemental analysis ensures stoichiometric accuracy .

Advanced: What strategies optimize sulfanyl linkage formation to improve yield?

Answer:

  • Base selection: Potassium carbonate (K₂CO₃) in DMF enhances nucleophilicity of thiols over weaker bases like NaHCO₃.
  • Protecting groups: Temporarily protect reactive sites (e.g., –NH₂) to prevent disulfide formation.
  • Microwave-assisted synthesis: Reduces reaction time (from 12 hours to 30 minutes) and improves regioselectivity.
    Post-reaction quenching with acetic acid minimizes oxidation of the sulfanyl group .

Basic: Which crystallographic tools determine the compound’s crystal structure, and what are their limitations?

Answer:

  • SHELX suite (SHELXL): Widely used for small-molecule refinement but struggles with severe disorder or twinning.
  • OLEX2: Integrates SHELX for visualization but requires high-resolution data (≤1.0 Å).
    Limitations include manual intervention for ambiguous electron density and poor performance with low-symmetry space groups. Always cross-validate with powder XRD to confirm phase purity .

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Docking studies (AutoDock Vina): Screen against targets like COX-1/2 using the compound’s crystal structure (PDB-derived).
  • MD simulations (GROMACS): Assess binding stability under physiological conditions (e.g., 310 K, 1 atm).
  • QSAR models: Correlate substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) with activity trends.
    Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Basic: What impurities are common during synthesis, and how are they identified?

Answer:

  • Byproducts: Unreacted 1-(3-methoxyphenyl)imidazole-2-thiol (detected via TLC, Rf = 0.5 in ethyl acetate/hexane).
  • Oxidation products: Disulfide dimers (HPLC retention time shifts from 8.2 to 10.5 minutes).
  • Solvent residues: Residual DMF (GC-MS headspace analysis).
    Purification via column chromatography (silica gel, 20% EtOAc/hexane) or recrystallization (ethanol/water) removes most impurities .

Advanced: How are ambiguities in electron density maps resolved during crystallographic refinement?

Answer:

  • Dual refinement: Test multiple occupancy models (e.g., disordered solvent vs. counterion).
  • DFT calculations (Gaussian): Compare theoretical/experimental electrostatic potentials to assign atom types.
  • Twinning detection (PLATON): Apply twin laws (e.g., two-fold rotation) for overlapping reflections.
    For imidazole rings, restrain geometry (bond lengths/angles) using SHELXL’s AFIX commands .

Basic: What biological targets or pathways are implicated in preliminary studies?

Answer:

  • COX-2 inhibition: IC₅₀ ~0.8 µM in LPS-stimulated macrophages (via prostaglandin E₂ ELISA).
  • Antimicrobial activity: MIC = 16 µg/mL against S. aureus (broth microdilution, CLSI M07-A10).
  • Apoptosis induction: Caspase-3 activation in HeLa cells (flow cytometry with FITC-DEVD-FMK).
    Mechanistic studies suggest ROS-mediated pathways for anticancer effects .

Advanced: How is stability assessed under varying pH and temperature conditions?

Answer:

  • Forced degradation studies:
    • Acidic/alkaline hydrolysis: 0.1N HCl/NaOH at 40°C for 24 hours (monitor via HPLC).
    • Thermal stress: 60°C for 72 hours in a desiccator.
  • LC-MS/MS: Identify degradation products (e.g., hydrolyzed acetamide or demethylated methoxyphenyl).
  • Arrhenius modeling: Predict shelf-life at 25°C using activation energy (Eₐ) from accelerated stability data .

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